

Application of Atom Probe Tomography in the Analysis of Catalyst Nanoparticles

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Compound of Interest

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Introduction

Atom Probe Tomography (APT) is a powerful analytical technique offering three-dimensional (3D) imaging and chemical composition measurements at the atomic scale.^{[1][2]} With sub-nanometer spatial resolution and high elemental sensitivity, APT provides unprecedented insights into the structure, composition, and interfacial chemistry of catalyst nanoparticles.^{[1][2]} This information is crucial for understanding structure-property relationships, optimizing catalyst synthesis, and elucidating degradation mechanisms.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the characterization of catalyst nanoparticles using APT.

Core Principles of Atom Probe Tomography

APT operates on the principle of field evaporation, where atoms are progressively removed from the surface of a sharp, needle-shaped specimen by a high electric field.^{[1][4][5]} The evaporated ions are then projected onto a position-sensitive detector. The time-of-flight of the ions allows for the determination of their mass-to-charge ratio, thus identifying the chemical nature of each atom.^[4] By recording the sequence of ion impacts and their positions on the detector, a 3D reconstruction of the material can be generated with near-atomic resolution.^{[1][6]} The use of pulsed lasers has expanded the technique to analyze less conductive materials.^{[1][7]}

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from APT analysis of various catalyst nanoparticle systems, showcasing the technique's capability to determine elemental composition and particle size.

Catalyst System	Nanoparticle Type	Key Findings	Average Particle Size (nm)	Elemental Composition (at. %)	Reference
Pd-Ni/SiO ₂	Bimetallic Supported	Heterogeneous distribution of Pd within Ni nanoparticles.	2.6 ± 1.6	Clusters ranging from 0-16 at.% Pd.	[8] [9]
PdAu	Bimetallic Aerogel	Presence of two solid solution phases (Pd ₃ Au and PdAu) and incorporation of Boron from the reducing agent.	Ligaments of ~10 nm width	Not specified	[10]
Pt-Rh	Bimetallic Alloy	Surface segregation of Rh and Ir on {111} surfaces with increasing temperature during NO exposure.	Not applicable (bulk alloy)	Pt-22 at. % Rh	[1]
Au-Ag	Bimetallic Alloy	Ag surface segregation after O ₂ treatment.	Not applicable (bulk alloy)	Au-8.8 at. % Ag	[1]

Experimental Protocols

The success of an APT experiment is highly dependent on the preparation of a suitable needle-shaped specimen with an apex radius of curvature typically less than 100 nm.^[1] The choice of sample preparation method depends on the nature of the catalyst nanoparticles (e.g., supported, unsupported, aggregated).

Protocol 1: Focused Ion Beam (FIB) Lift-Out for Supported Catalysts and Aggregates

This is a versatile site-specific method for preparing specimens from bulk materials or powders.^{[1][2]}

Materials and Equipment:

- Dual-beam Focused Ion Beam/Scanning Electron Microscope (FIB-SEM)
- Micromanipulator
- Platinum or Carbon gas injection system
- Micro-post sample holders (e.g., silicon)
- Catalyst material (powder or bulk)

Methodology:

- **Sample Mounting:** Securely mount the catalyst powder or bulk material onto an SEM stub. For powders, embedding in a resin or pressing into a soft metal foil (e.g., indium) can improve stability.
- **Region of Interest (ROI) Selection:** Identify a nanoparticle or an aggregate of interest using the SEM.
- **Protective Cap Deposition:** Deposit a protective layer of platinum or carbon over the ROI to prevent ion beam damage during milling.
- **Lift-Out:**
 - Mill two trenches on either side of the ROI to create a thin lamella (typically < 2 μm thick).

- Use the micromanipulator to attach to the lamella.
- Cut the lamella free from the bulk sample.
- Lift out the lamella and transfer it to a micro-post.[\[1\]](#)[\[2\]](#)
- Mounting on Micro-post: Secure the lamella to the micro-post using FIB-deposited platinum.
- Annular Milling:
 - Use a series of concentric annular milling patterns with decreasing inner and outer diameters and decreasing ion beam currents to sharpen the post into a needle shape.[\[1\]](#)
[\[2\]](#)
 - The final low-energy milling step (e.g., 5 kV or 2 kV) is crucial to minimize beam-induced damage and amorphization.
 - The final apex radius should be below 100 nm.[\[1\]](#)

Protocol 2: Embedding and FIB Lift-Out for Porous and Unsupported Nanoparticles

For unsupported nanoparticles or those on highly porous supports, embedding in a matrix provides the necessary mechanical stability for FIB preparation.[\[8\]](#)[\[11\]](#)

Materials and Equipment:

- Catalyst nanoparticles
- Embedding medium: Epoxy resin, fusible metal alloy, or electron-beam-assisted deposited Pt.[\[8\]](#)[\[11\]](#)
- High-pressure apparatus (for resin impregnation of porous materials).[\[8\]](#)
- FIB-SEM, micromanipulator, and micro-posts.

Methodology:

- Embedding:
 - Resin Impregnation: Mix the nanoparticles with a low-viscosity epoxy resin. For porous supports, a high-pressure "calzone"-type approach can be used to force the resin into the pores.^[8] Cure the resin according to the manufacturer's instructions.
 - Metal Embedding: For aggregates of nanoparticles, transfer them onto a micromanipulator tip and embed them using electron-beam-assisted deposition of a metal like platinum.^[11]
- FIB Preparation: Once the nanoparticles are embedded in a solid matrix, follow the FIB lift-out and annular milling procedure described in Protocol 1.

Protocol 3: Electrophoresis for Unsupported Nanoparticles

This method is suitable for colloidal nanoparticles and involves their deposition onto a pre-sharpened tip.

Materials and Equipment:

- Pre-sharpened tungsten or platinum tips (prepared by electropolishing).
- Colloidal suspension of catalyst nanoparticles.
- Power supply.
- Beaker or deposition cell.

Methodology:

- Tip Preparation: Prepare sharp tungsten or platinum tips by electropolishing in a suitable electrolyte (e.g., NaOH solution for tungsten).
- Electrophoretic Deposition:
 - Place the pre-sharpened tip as one electrode and a counter-electrode in the colloidal suspension of nanoparticles.

- Apply a DC voltage (e.g., 5–15 V for 10 seconds) to induce the migration and deposition of the nanoparticles onto the tip apex.[\[1\]](#) The polarity depends on the surface charge of the nanoparticles.
- Longer deposition times can lead to agglomeration.[\[1\]](#)
- Characterization: Verify the deposition and coverage of nanoparticles on the tip using TEM or SEM before APT analysis.[\[1\]](#)

Protocol 4: "Pick and Coat" for Individual Nanoparticles

This technique allows for the preparation of individual nanoparticles for APT analysis.[\[6\]](#)[\[12\]](#)

Materials and Equipment:

- Nanoparticles dispersed on a TEM grid.
- FIB-SEM with a micromanipulator.
- Pre-sharpened substrate tips (e.g., tungsten).
- Physical Vapor Deposition (PVD) system with tilt and rotate capabilities.
- Coating material (e.g., Ni or Cr).

Methodology:

- Pick-up:
 - Inside the SEM, use the micromanipulator to bring a pre-sharpened substrate tip into contact with a single nanoparticle on the TEM grid.[\[6\]](#)[\[12\]](#)
 - Carefully retract the manipulator to pick up the nanoparticle.[\[6\]](#)[\[12\]](#)
- Repositioning: Position the nanoparticle at the very apex of the substrate tip.[\[6\]](#)[\[12\]](#)
- Coating:
 - Transfer the tip with the attached nanoparticle to a PVD system.

- Deposit a conformal protective layer (e.g., several tens of nanometers of Ni or Cr) over the nanoparticle and tip apex while tilting and rotating the sample to ensure uniform coverage. [6][12] This coating provides mechanical stability during the APT experiment.

Protocol 5: APT Data Acquisition and Analysis

Materials and Equipment:

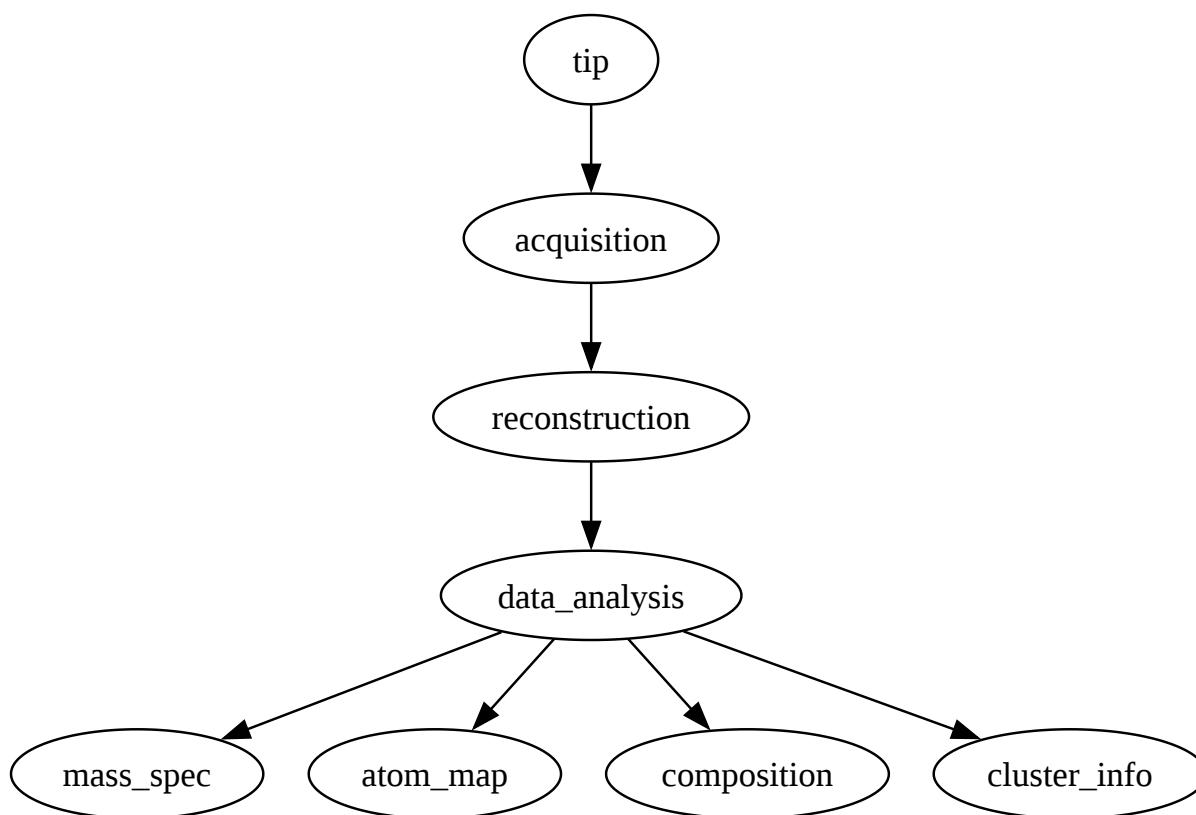
- Atom Probe Tomograph (e.g., CAMECA LEAP).
- APT data analysis software (e.g., IVAS).

Methodology:

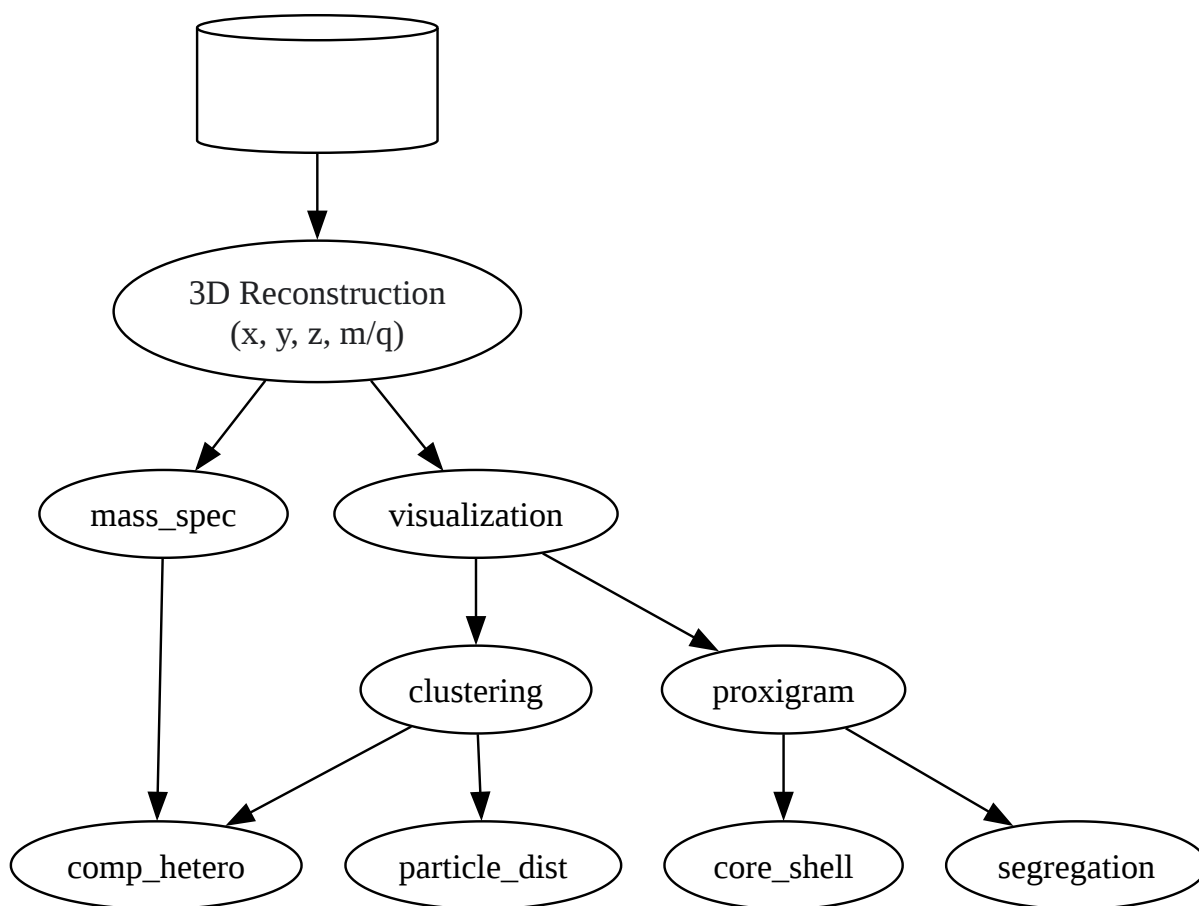
- Data Acquisition:
 - Load the prepared tip into the ultra-high vacuum chamber of the APT instrument.
 - Cool the specimen to cryogenic temperatures (typically 20-80 K).
 - Apply a high DC voltage to the specimen.
 - Apply voltage or laser pulses to trigger field evaporation of atoms from the tip apex.
 - The detector records the time-of-flight and x, y positions of the evaporated ions.
- Data Reconstruction:
 - Use the data analysis software to reconstruct the 3D atomic distribution from the collected ion data. This involves converting the detector coordinates and ion sequence into a 3D point cloud.
- Data Analysis:
 - Mass Spectrum Analysis: Identify the elemental composition of the sample by analyzing the mass-to-charge ratio of the detected ions.
 - 3D Visualization: Create 3D atom maps to visualize the spatial distribution of different elements.

- Compositional Analysis: Use tools like proximity histograms (proxigrams) to measure the composition across interfaces (e.g., core-shell structures) or concentration profiles.
- Cluster Analysis: Identify and analyze the size, shape, and composition of individual nanoparticles or atomic clusters within the reconstructed volume.[8][9]

Visualizations



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